molecular formula C8H15NO B13517166 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine

Cat. No.: B13517166
M. Wt: 141.21 g/mol
InChI Key: CCQGLKFGBRQDLI-UHFFFAOYSA-N
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Description

2-[(1r,4r)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine is a compound that belongs to the class of bicyclic amines. This compound features a unique bicyclo[2.1.1]hexane structure, which is a saturated bicyclic scaffold. Such structures are increasingly important in the development of bioactive compounds due to their ability to improve solubility, activity, and conformational restriction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1r,4r)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine typically involves photochemical methods. One efficient approach is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry . This method allows for the creation of new building blocks that can be further derivatized through numerous transformations .

Industrial Production Methods

Industrial production of this compound can be challenging due to the need for specialized equipment and glassware for photochemical reactions. advancements in photochemistry have made it possible to scale up these reactions, making industrial production more feasible .

Chemical Reactions Analysis

Types of Reactions

2-[(1r,4r)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Mechanism of Action

The mechanism of action of 2-[(1r,4r)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound’s unique bicyclic structure allows it to fit into specific binding sites on target molecules, modulating their activity. This interaction can affect various molecular pathways, leading to the desired biological or chemical effects .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine

InChI

InChI=1S/C8H15NO/c1-7-4-8(5-7,2-3-9)6-10-7/h2-6,9H2,1H3

InChI Key

CCQGLKFGBRQDLI-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CO2)CCN

Origin of Product

United States

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